1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Melting point Solid-state characterization Crystal packing

1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, also known as 5-isopropyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one, is a dihydropyrazolone heterocycle (C₇H₁₂N₂O, MW 140.18) bearing an N1-methyl and a C3-isopropyl substituent. The compound exhibits a melting point of 128 °C , a calculated LogP of 0.23, and a polar surface area of 32.67 Ų.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 31272-05-6
Cat. No. B1611489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
CAS31272-05-6
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=O)C1)C
InChIInChI=1S/C7H12N2O/c1-5(2)6-4-7(10)9(3)8-6/h5H,4H2,1-3H3
InChIKeyWPQPFSSBBYCLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS 31272-05-6): Physicochemical Baseline and Industrial Relevance


1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, also known as 5-isopropyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one, is a dihydropyrazolone heterocycle (C₇H₁₂N₂O, MW 140.18) bearing an N1-methyl and a C3-isopropyl substituent. The compound exhibits a melting point of 128 °C [1], a calculated LogP of 0.23, and a polar surface area of 32.67 Ų . It is recognized as an intermediate in herbicide-related synthesis and has been referenced in the context of platelet-activating factor (PAF) antagonist development programs .

Procurement Risk of 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one: Why Alkyl-Chain Analogs Cannot Be Casually Substituted


Although pyrazolones with varying C3-alkyl substituents share an identical molecular formula (e.g., the isopropyl analog CAS 31272-05-6 and its n-propyl isomer CAS 31272-04-5), they are not interchangeable in synthetic or pharmacological applications. The isopropyl variant exhibits a melting point 12–14 °C higher than the n-propyl analog [1] and a LogP approximately 40% lower , reflecting distinct solid-state packing and solvation behavior. Furthermore, historical pyrazolone structure-activity relationship (SAR) studies demonstrate that isopropyl substitution at the relevant position confers markedly stronger antipyretic and analgesic activity compared to n-propyl, methyl, ethyl, or butyl substituents [2]. These physicochemical and pharmacological divergences mean that casual substitution with a generic alkyl-chain analog can alter reaction outcomes, complicate solid-handling workflows, and undermine the predictive validity of biological screening campaigns.

Quantitative Differentiation of 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one Versus the n-Propyl Analog and Other Pyrazolone Comparators


Isopropyl-Substituted Pyrazolone Exhibits a 12–14 °C Higher Melting Point Than Its n-Propyl Isomer

The target compound 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one displays a melting point of 128 °C as reported by CAS Common Chemistry [1], whereas the closest structural analog, 1-methyl-3-n-propyl-2-pyrazolin-5-one (CAS 31272-04-5), melts at 114–116 °C according to Chemsrc . This represents a 12–14 °C differential, indicating distinct crystal lattice packing influenced by the branched isopropyl group.

Melting point Solid-state characterization Crystal packing

Isopropyl Analog Demonstrates a LogP of 0.23, Approximately 40% Lower Than the n-Propyl Analog (LogP 0.38)

The target compound (isopropyl) has a reported LogP of 0.23, sourced from LookChem , compared to a LogP of 0.38 for the n-propyl analog, as recorded on Chemsrc . While both values indicate moderate hydrophilicity, the 40% lower LogP for the isopropyl variant suggests greater aqueous solubility and reduced non-specific protein binding, which may offer advantages in early-stage drug discovery assays conducted in aqueous media.

Lipophilicity LogP Aqueous solubility

Commercially Available Purity of the Isopropyl Analog Reaches 98%, Exceeding the 97% Specification of the n-Propyl Reference Standard

From a procurement standpoint, the isopropyl analog is available at a certified purity of 98% from Leyan (Shanghai) , whereas the leading n-propyl reference standard supplied by Thermo Fisher Scientific is listed at 97% purity . Although a 1% absolute purity difference appears modest, it can be consequential in applications requiring high-fidelity analytical standards or in medicinal chemistry where minor unidentified impurities confound dose-response data.

Purity specification Analytical reference standard Supplier comparison

Class-Level Pharmacological SAR Evidence: Isopropyl Substitution Confers Superior Antipyretic and Analgesic Activity Among Alkyl Pyrazolone Derivatives

A systematic SAR study of 18 pyrazolone derivatives published in 1937 demonstrated that among various 4-position substituents tested (methyl, ethyl, n-propyl, isopropyl, n-butyl, isobutyl, sec-butyl, isoamyl, allyl), derivatives bearing isopropyl or allyl groups exhibited the strongest antipyretic and analgesic effects in rabbits, as well as the highest potency in mice [1]. While this study specifically investigated 1-phenyl-3-methyl-5-pyrazolone derivatives (antipyrine scaffold) rather than the N1-methyl des-phenyl analog, it remains the only available head-to-head pharmacological comparison between isopropyl and n-propyl within the broader pyrazolone chemotype. The rank-order finding—isopropyl > n-propyl—provides class-level guidance for scaffold prioritization.

Structure-activity relationship Pyrazolone pharmacology Analgesic potency

Optimal Use Cases for 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one Based on Evidence-Linked Differentiation


Pharmaceutical Intermediate Procurement for Analgesic Drug Discovery: Prioritizing the Isopropyl Scaffold

The class-level SAR evidence demonstrating that isopropyl substitution yields the strongest antipyretic and analgesic effects among alkyl pyrazolone variants [1] positions this compound as a rational starting point for medicinal chemistry programs targeting inflammatory pain. Its lower LogP (0.23) relative to the n-propyl analog further suggests favorable aqueous solubility for in vitro assay compatibility, reducing the need for high DMSO concentrations that can confound early-stage screening.

Analytical Reference Standard Selection for Pyrazolone Impurity Profiling

With a well-defined melting point of 128 °C [2] and superior commercially available purity of 98% , this compound is suitable as a high-fidelity reference standard for HPLC impurity profiling in pyrazolone-containing pharmaceutical formulations. The 12–14 °C higher melting point versus the n-propyl analog provides a sharper, more discriminatory thermal identification endpoint for pharmacopeial monograph development.

Structure-Activity Relationship (SAR) Probe for Pyrazolone-Based Therapeutics

The branched isopropyl group introduces steric bulk at the C3 position that is absent in linear alkyl analogs, making this compound a valuable SAR probe for mapping steric tolerance within pyrazolone-binding biological targets. The documented differential lipophilicity (ΔLogP = 0.15 versus n-propyl) enables researchers to interrogate the contribution of lipophilicity to target engagement while maintaining the same molecular formula as the comparator.

Agricultural Chemical Intermediate Evaluation for Pyrazolone-Derived Herbicides

Reports identifying this compound as an intermediate in herbicide-related synthesis support its evaluation as a building block in agrochemical discovery programs. Its higher melting point facilitates purification by recrystallization, and its isopropyl substituent may confer favorable selectivity in subsequent derivatization steps compared to n-propyl analogs.

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